molecular formula C10H12N4O B3176095 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide CAS No. 97420-40-1

2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide

Cat. No. B3176095
CAS RN: 97420-40-1
M. Wt: 204.23 g/mol
InChI Key: VUMSWGDUJKYNFT-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide is a compound used for proteomics research . It has a molecular formula of C10H12N4O and a molecular weight of 204.23 .


Synthesis Analysis

The synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide involves the reaction of various aromatic aldehydes with (benzimidazol-1-yl)acetohydrazide . The solutions of the prepared hydrazones were found to contain two geometric isomers .


Molecular Structure Analysis

The optimized geometrical structure, electronic, and vibrational features of 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide have been investigated using the B3LYP/6-311++G (d,p) basis set . Theoretical and actual NMR chemical shifts were found to be quite similar .


Chemical Reactions Analysis

The chemical reactions of 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide involve its reaction with various aldehydes to give the corresponding hydrazones .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide include a melting point of 203–205°C . The UV-vis spectrum of the compound, as well as effects of solvents, have been investigated . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .

Scientific Research Applications

Multistep Synthesis and Anticancer Screening

  • Research Application : This compound is used in the synthesis of hydroxy and non-hydroxy long-chain substituted 1,3,4-oxadiazole moiety bearing 2-methyl-1H-benzimidazoles, which have shown cytotoxic or antiproliferative activity against various human carcinoma cell lines (Varshney et al., 2015).

Anticancer Evaluation of Oxadiazole Derivatives

  • Research Application : Derivatives synthesized from this compound have shown potential as anticancer agents in vitro, particularly against breast cancer cell lines (Salahuddin et al., 2014).

Antimicrobial Activity of Benzimidazole Derivatives

  • Research Application : Derivatives created from this compound demonstrate notable activity against Gram-positive bacteria and moderate activity against fungi, highlighting its use in developing new antimicrobial agents (Ansari & Lal, 2009).

Corrosion Inhibition Studies

  • Research Application : This compound has been investigated for its efficacy in corrosion inhibition, particularly on N80 steel in hydrochloric acid, showcasing its potential in industrial applications (Yadav et al., 2013).

Synthesis and Anti-inflammatory Screening

  • Research Application : The compound has been utilized in synthesizing benzimidazole derivatives with considerable anti-inflammatory activity, indicating its relevance in developing anti-inflammatory drugs (Manjula et al., 2011).

Synthesis and Evaluation for Anti-tubercular Activities

  • Research Application : Benzimidazole acetic acid derivatives synthesized from this compound have been evaluated for anti-tubercular and antimicrobial activities, offering insights for tuberculosis treatment research (Maste et al., 2011).

Synthesis and Evaluation as HCV Inhibitors

  • Research Application : It has been involved in the synthesis of derivatives showing activity against hepatitis C virus (HCV), contributing to antiviral research (Youssif et al., 2016).

Future Directions

Future research on 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide could involve further investigation of its antibacterial and antifungal activity , as well as its potential applications in proteomics research .

properties

IUPAC Name

2-(2-methylbenzimidazol-1-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-7-12-8-4-2-3-5-9(8)14(7)6-10(15)13-11/h2-5H,6,11H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMSWGDUJKYNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301232453
Record name 2-Methyl-1H-benzimidazole-1-acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

97420-40-1
Record name 2-Methyl-1H-benzimidazole-1-acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97420-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1H-benzimidazole-1-acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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